molecular formula C7H9NO4 B1231232 (R)-2,3,4,5-tetrahydrodipicolinic acid

(R)-2,3,4,5-tetrahydrodipicolinic acid

Cat. No.: B1231232
M. Wt: 171.15 g/mol
InChI Key: CXMBCXQHOXUCEO-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,3,4,5-tetrahydrodipicolinic acid is a 2,3,4,5-tetrahydrodipicolinic acid.

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the most promising applications of (R)-2,3,4,5-tetrahydrodipicolinic acid is its role as a herbicide. Research has identified inhibitors of bacterial dihydrodipicolinate reductase (DHDPR), an enzyme crucial for lysine biosynthesis in plants and bacteria. These inhibitors, including derivatives of this compound, have shown effectiveness in reducing the germination and growth of various weed species such as Lolium rigidum (rigid ryegrass) and Raphanus raphanistrum (wild radish) without exhibiting toxicity to human cells .

Mechanism of Action
The mechanism involves targeting DHDPR enzymes in plants. Studies demonstrated that these compounds can inhibit plant DHDPR orthologues effectively, suggesting a new mode of action for herbicides that could mitigate the rise of herbicide-resistant weeds .

Medicinal Applications

Antibacterial Activity
this compound has also been investigated for its antibacterial properties. It has been shown to inhibit meso-diaminopimelate biosynthesis in bacteria, which is essential for the synthesis of peptidoglycan in bacterial cell walls. This inhibition presents a potential pathway for developing new antibiotics against multi-drug resistant Gram-negative bacteria .

Case Studies
A notable study highlighted the efficacy of inhibitors derived from the DAP biosynthetic pathway against strains of Acinetobacter baumannii, a notorious multi-drug resistant pathogen. The compounds demonstrated low micromolar potency and were effective in preventing biofilm formation and disrupting established biofilms .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound serves as a substrate or inhibitor for various enzymes involved in amino acid biosynthesis pathways. The specificity and potency of these compounds are being explored to understand their interactions with different enzymes better .

Application Area Compound Role Target Organisms/Enzymes Outcome/Effectiveness
AgricultureHerbicideDihydrodipicolinate reductaseEffective against weeds
MedicineAntibioticBacterial DAP biosynthesisEffective against MDR strains
BiochemistryEnzyme InhibitorVarious enzymesSpecific inhibition observed

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1

InChI Key

CXMBCXQHOXUCEO-SCSAIBSYSA-N

SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](N=C(C1)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,3,4,5-tetrahydrodipicolinic acid
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(R)-2,3,4,5-tetrahydrodipicolinic acid
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(R)-2,3,4,5-tetrahydrodipicolinic acid
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(R)-2,3,4,5-tetrahydrodipicolinic acid
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(R)-2,3,4,5-tetrahydrodipicolinic acid
Reactant of Route 6
(R)-2,3,4,5-tetrahydrodipicolinic acid

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